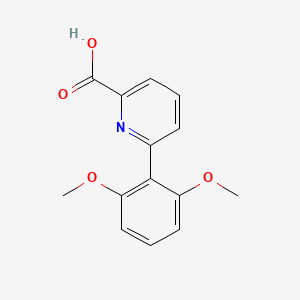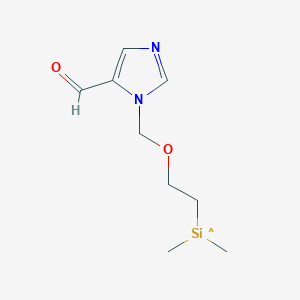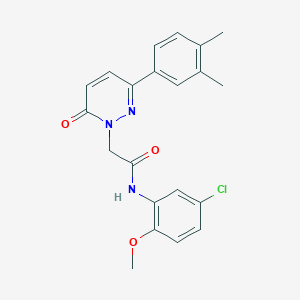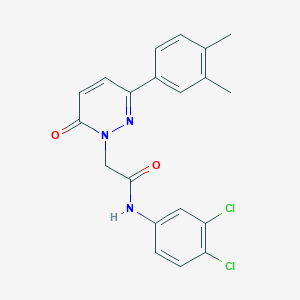
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate is an organic compound with the molecular formula C17H24BrNO2 and a molecular weight of 354.28 g/mol . This compound is characterized by the presence of a tert-butyl group, a bromine atom, and a phenylcyclopropyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-1-(2-phenylcyclopropyl)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
The major products formed from these reactions include substituted carbamates, alcohols, amines, and coupled products with various functional groups .
Scientific Research Applications
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the phenylcyclopropyl moiety play crucial roles in its reactivity and interactions with enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl bromide: An organobromine compound used as a standard reagent in organic synthesis.
Phenylcyclopropyl derivatives: Compounds with similar structural features and reactivity.
Carbamates: A class of compounds with similar functional groups and applications.
Uniqueness
Tert-butyl 3-bromo-1-(2-phenylcyclopropyl)propylcarbamate is unique due to its combination of a tert-butyl group, a bromine atom, and a phenylcyclopropyl moiety. This unique structure imparts specific reactivity and properties, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C17H24BrNO2 |
|---|---|
Molecular Weight |
354.3 g/mol |
IUPAC Name |
tert-butyl N-[3-bromo-1-(2-phenylcyclopropyl)propyl]carbamate |
InChI |
InChI=1S/C17H24BrNO2/c1-17(2,3)21-16(20)19-15(9-10-18)14-11-13(14)12-7-5-4-6-8-12/h4-8,13-15H,9-11H2,1-3H3,(H,19,20) |
InChI Key |
KQBABYWMIMYHHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCBr)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


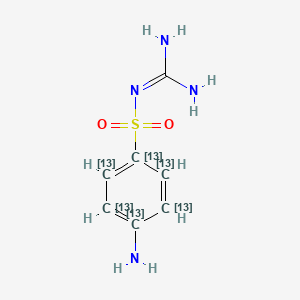
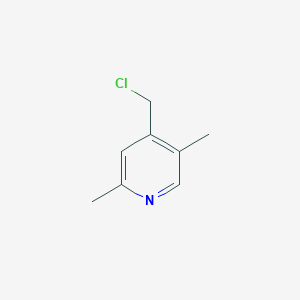
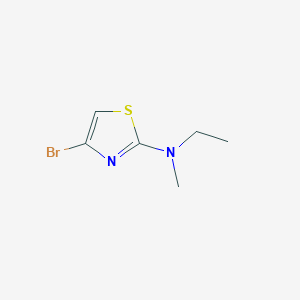
![3-(2-fluorobenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14865934.png)
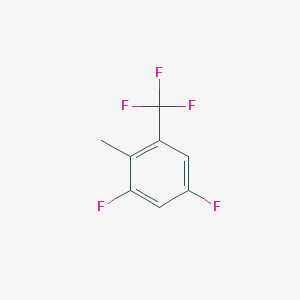
![[(1R)-5,6,7-trimethyl-4-methylidene-3,8,15-trioxo-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-dien-7-yl] acetate](/img/structure/B14865939.png)
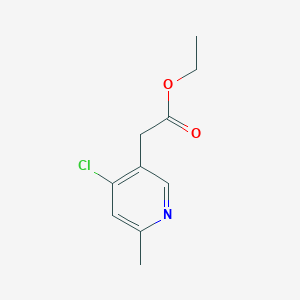
![9-(4-Butoxyphenyl)-3-[(4-fluorobenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865955.png)
